1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one typically involves multi-step organic reactions. One common method includes the Michael addition of 3,4-dimethoxyacetophenone with nitroalkenes under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen to optimize the reaction conditions and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts such as palladium on carbon or by using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic structure but different functional groups.
3,4-Dimethoxyphenylacetone: Shares the dimethoxyphenyl moiety but differs in the aliphatic chain structure.
3,4-Dimethoxyphenylpropanoic acid: Another related compound with a carboxylic acid group instead of a nitro group.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and aliphatic chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-methyl-4-nitropentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,15(17)18)8-7-11(16)10-5-6-12(19-3)13(9-10)20-4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMWGNJYUVAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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